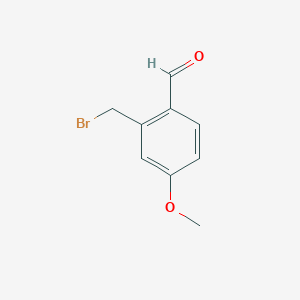
2-(Bromomethyl)-4-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-4-methoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromomethyl group at the second position and a methoxy group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-methoxybenzaldehyde typically involves the bromination of 4-methoxybenzyl alcohol. One common method is as follows:
Starting Material: 4-methoxybenzyl alcohol.
Reagents: Bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2).
Reaction Conditions: The reaction is carried out at room temperature with constant stirring. The bromine is added dropwise to the solution of 4-methoxybenzyl alcohol in dichloromethane.
Product Isolation: After the reaction is complete, the product is isolated by extraction and purification techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-4-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.
Major Products
Nucleophilic Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 2-(bromomethyl)-4-methoxybenzoic acid.
Reduction: Formation of 2-(bromomethyl)-4-methoxybenzyl alcohol.
科学的研究の応用
2-(Bromomethyl)-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 2-(Bromomethyl)-4-methoxybenzaldehyde depends on its specific application. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with molecular targets.
類似化合物との比較
Similar Compounds
2-(Bromomethyl)benzaldehyde: Lacks the methoxy group, which can affect its reactivity and applications.
4-Methoxybenzaldehyde: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Chloromethyl)-4-methoxybenzaldehyde: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and selectivity in chemical reactions.
Uniqueness
2-(Bromomethyl)-4-methoxybenzaldehyde is unique due to the presence of both the bromomethyl and methoxy groups, which confer distinct reactivity and electronic properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research and industrial applications.
特性
分子式 |
C9H9BrO2 |
|---|---|
分子量 |
229.07 g/mol |
IUPAC名 |
2-(bromomethyl)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C9H9BrO2/c1-12-9-3-2-7(6-11)8(4-9)5-10/h2-4,6H,5H2,1H3 |
InChIキー |
BTQUORIMJCIYFH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Cyanoethyl)-N-[(pyridin-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B15280925.png)
![6-(2,4-Dimethoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280928.png)
![4-hydroxy-5-methoxy-N-[2-methoxy-5-(methylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B15280931.png)
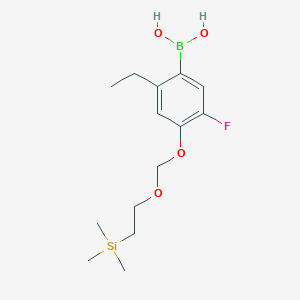
![3-(2,4-dichlorophenyl)-5-(2-methoxyethyl)-4-(4-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B15280951.png)
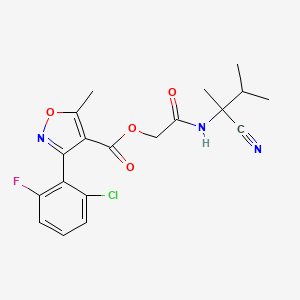
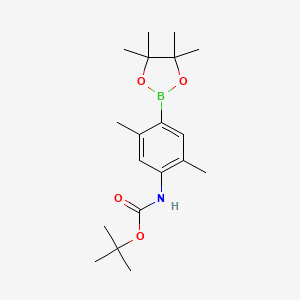
![2-{3-[(Benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B15280975.png)
![Benzenesulfonylfluoride, 2-chloro-5-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B15280981.png)
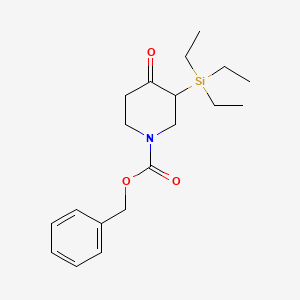
![6-(2-Methoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280988.png)

![4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B15280991.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzyl}-2-(4-methoxyphenyl)ethanamine](/img/structure/B15280993.png)
